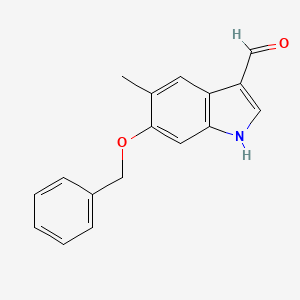6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde
CAS No.: 1167055-97-1
Cat. No.: VC8210872
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1167055-97-1 |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 5-methyl-6-phenylmethoxy-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C17H15NO2/c1-12-7-15-14(10-19)9-18-16(15)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
| Standard InChI Key | NQFXLVRAYRCNDM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O |
| Canonical SMILES | CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound is 5-methyl-6-(phenylmethoxy)-1H-indole-3-carbaldehyde, reflecting its substitution pattern on the indole core . The indole skeleton is bicyclic, comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:
-
A benzyloxy group (-OCHCH) at position 6, introducing steric bulk and lipophilicity.
-
A methyl group (-CH) at position 5, modulating electronic effects on the aromatic system.
-
A formyl group (-CHO) at position 3, providing a reactive site for further chemical modifications .
The SMILES notation CC1=CC2=C(C=C1OCC3=CC=CC=C3)N(C=C2C=O)H and InChIKey UUKFCVCTRWNXBI-UHFFFAOYSA-N encode its connectivity and stereochemical features.
Table 1: Fundamental Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1167055-97-1 | |
| Molecular Formula | ||
| Exact Mass | 265.1103 g/mol | |
| XLogP3 | 3.65 | |
| Hydrogen Bond Donors | 1 (N-H) | |
| Hydrogen Bond Acceptors | 3 (O, N, O) |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights into its structure:
-
NMR (DMSO-d): A singlet at δ 9.95 ppm corresponds to the aldehyde proton, while the indole N-H proton appears as a broad signal at δ 12.14 ppm . Aromatic protons from the benzyloxy group resonate between δ 7.56–7.20 ppm .
-
NMR: The aldehyde carbon appears at δ 185.34 ppm, with quaternary carbons of the indole ring at δ 138.85 and 137.43 ppm .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 265.1103 confirms the molecular formula .
Synthetic Methodologies
Vilsmeier-Haack Reaction Pathway
The most cited synthesis involves a Vilsmeier-Haack formylation of 5-methyl-6-benzyloxyindole, as detailed in Chinese Patent CN102786460A :
Step 1: Vilsmeier Reagent Preparation
Phosphorus oxychloride (POCl) is added to anhydrous dimethylformamide (DMF) at 0–5°C, generating the electrophilic chloroiminium intermediate:
Step 2: Electrophilic Formylation
The indole substrate undergoes formylation at position 3 under reflux conditions (5–8 hours), followed by alkaline workup (pH 8–9) to yield the product .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C (reflux) | Maximizes electrophilic activity |
| Solvent | Anhydrous DMF | Stabilizes iminium intermediate |
| Reaction Time | 6–7 hours | Balances conversion vs. decomposition |
| Base for Quenching | NaCO (sat.) | Prevents over-acidification |
Alternative Synthetic Routes
-
Friedel-Crafts Acylation: Limited success due to competing reactions at the electron-rich benzyloxy group.
-
Metal-Catalyzed Cross-Coupling: Palladium-mediated couplings (e.g., Suzuki-Miyaura) enable modular synthesis but require pre-functionalized indole precursors .
Physicochemical and Pharmacokinetic Properties
Thermodynamic and Solubility Profiles
Experimental data from Chemsrc reveal:
-
Density: 1.2 ± 0.1 g/cm at 20°C
-
Boiling Point: 477.6 ± 40.0°C (atmospheric pressure)
-
LogP: 3.65, indicating moderate lipophilicity suitable for blood-brain barrier penetration
-
Vapor Pressure: 0.0 ± 1.2 mmHg at 25°C, suggesting low volatility
Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .
Stability Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume